molecular formula C22H22FN3O4S B2932438 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate CAS No. 851127-22-5

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate

Cat. No.: B2932438
CAS No.: 851127-22-5
M. Wt: 443.49
InChI Key: FRWDCFUKNOQOBQ-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the nitrophenylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step involves esterification to attach the 2-(4-fluorophenyl)acetate moiety.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Its functional groups could be useful in designing new materials with specific properties.

    Biological Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents. What sets 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and development could unlock its full potential.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-14-20(31-18-8-6-5-7-17(18)26(28)29)21(25(24-14)22(2,3)4)30-19(27)13-15-9-11-16(23)12-10-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWDCFUKNOQOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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